![molecular formula C7H8N2OS B6421697 7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 22874-48-2](/img/structure/B6421697.png)
7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
“7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” is a chemical compound with the molecular weight of 170.24 . It is also known by its CAS Number: 39567-20-9 .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines, including 7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, involves various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
The molecular structure of “7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” can be represented by the InChI code: 1S/C7H10N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h5H,2-4H2,1H3 .Chemical Reactions Analysis
The chemical properties of thiazolo[3,2-a]pyrimidines, including 7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, are influenced by their 2-substituted derivatives. These derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Physical And Chemical Properties Analysis
The compound is a yellow powder . Its IR spectrum is represented by 1696 (C=O), 1527 and 1346 (NO2) .Scientific Research Applications
Synthesis and Chemical Properties
Thiazolo[3,2-a]pyrimidines, including 7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, have been synthesized using various methods . These methods often involve the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The 2-substituted derivatives of these compounds have been studied for their synthesis and chemical properties .
Crystal Structures
The crystal structures of 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines have been studied . This research provides valuable insights into the structural characteristics of these compounds, which can be useful in various scientific applications.
Anticancer Applications
Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . Their structural similarity to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Antibacterial Applications
Thiazolo[3,2-a]pyrimidines have demonstrated high antibacterial activities . This makes them potential candidates for the development of new antibacterial drugs.
Anti-inflammatory Applications
These compounds have also shown high anti-inflammatory activities . This suggests that they could be used in the development of new anti-inflammatory medications.
Drug Design and Optimization
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This makes them valuable in the field of drug design and optimization.
Green Chemistry Applications
A modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions in accordance with the “green chemistry” principles such as environmental safety, atom economy, and efficiency . This approach aligns with the growing emphasis on sustainable and environmentally friendly practices in scientific research.
Pharmacological Research
Thiazolopyrimidines are heterocyclic analogs of purine bases, and they exhibit a broad spectrum of pharmacological activity . This stimulates studies of the synthesis of new compounds of this series, including potentially biologically active ones .
Safety and Hazards
Mechanism of Action
Target of Action
Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are known to be promising scaffolds for the design of new medicines, including anticancer drugs .
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidine derivatives have been reported to possess high antitumor, antibacterial, and anti-inflammatory activities .
properties
IUPAC Name |
7-methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-5-4-6(10)9-2-3-11-7(9)8-5/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTANWUGQJTFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CCSC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
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